molecular formula C17H13BrN2O4 B15001112 2-bromo-4-{(E)-2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]ethenyl}-6-methoxyphenol

2-bromo-4-{(E)-2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]ethenyl}-6-methoxyphenol

Cat. No.: B15001112
M. Wt: 389.2 g/mol
InChI Key: AAOUJZIBNGNXPI-VOTSOKGWSA-N
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Description

2-BROMO-4-[(1E)-2-[5-(2-HYDROXYPHENYL)-1,2,4-OXADIAZOL-3-YL]ETHENYL]-6-METHOXYPHENOL is a complex organic compound that features a bromine atom, a hydroxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-4-[(1E)-2-[5-(2-HYDROXYPHENYL)-1,2,4-OXADIAZOL-3-YL]ETHENYL]-6-METHOXYPHENOL typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-4-[(1E)-2-[5-(2-HYDROXYPHENYL)-1,2,4-OXADIAZOL-3-YL]ETHENYL]-6-METHOXYPHENOL can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-BROMO-4-[(1E)-2-[5-(2-HYDROXYPHENYL)-1,2,4-OXADIAZOL-3-YL]ETHENYL]-6-METHOXYPHENOL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-BROMO-4-[(1E)-2-[5-(2-HYDROXYPHENYL)-1,2,4-OXADIAZOL-3-YL]ETHENYL]-6-METHOXYPHENOL depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4’-hydroxyacetophenone: Shares the bromine and hydroxyphenyl groups but lacks the oxadiazole ring.

    4-Bromo-2-hydroxyacetophenone: Similar structure but different positioning of functional groups.

Uniqueness

2-BROMO-4-[(1E)-2-[5-(2-HYDROXYPHENYL)-1,2,4-OXADIAZOL-3-YL]ETHENYL]-6-METHOXYPHENOL is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various advanced applications in research and industry .

Properties

Molecular Formula

C17H13BrN2O4

Molecular Weight

389.2 g/mol

IUPAC Name

2-bromo-4-[(E)-2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]ethenyl]-6-methoxyphenol

InChI

InChI=1S/C17H13BrN2O4/c1-23-14-9-10(8-12(18)16(14)22)6-7-15-19-17(24-20-15)11-4-2-3-5-13(11)21/h2-9,21-22H,1H3/b7-6+

InChI Key

AAOUJZIBNGNXPI-VOTSOKGWSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/C2=NOC(=N2)C3=CC=CC=C3O)Br)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=CC2=NOC(=N2)C3=CC=CC=C3O)Br)O

Origin of Product

United States

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